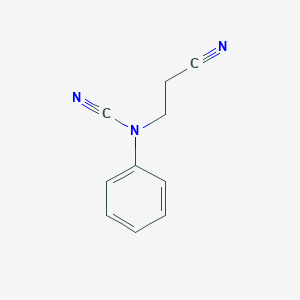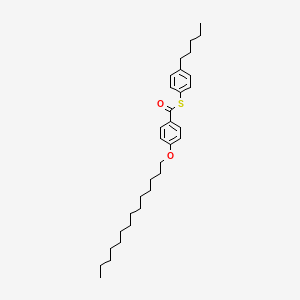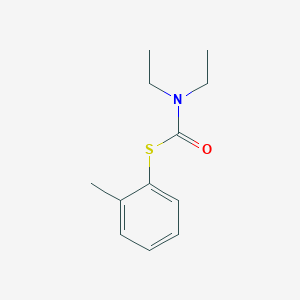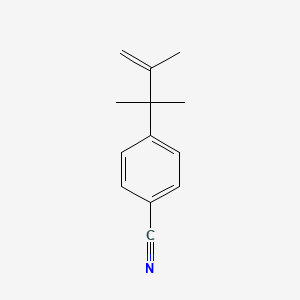
(2-Cyanoethyl)phenylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)phenylcyanamide is an organic compound characterized by the presence of both cyano and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)phenylcyanamide typically involves the cyanation of primary and secondary amines and aniline derivatives. One common method is the oxidative cyanation using reagents such as N-chlorosuccinimide and zinc cyanide . This method avoids the direct handling of toxic cyanogen halides and is suitable for various amine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2-Cyanoethyl)phenylcyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as bleach (sodium hypochlorite) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Cyanogen bromide is often used in nucleophilic substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyanamide derivatives, while substitution reactions can produce various substituted cyanamides.
Scientific Research Applications
(2-Cyanoethyl)phenylcyanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)phenylcyanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenylcyanamide: Shares the phenyl and cyanamide groups but lacks the cyanoethyl group.
Benzylcyanamide: Similar structure with a benzyl group instead of a cyanoethyl group.
N-Phenylcyanamide: Another related compound with a different substitution pattern.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
78331-52-9 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-cyanoethyl(phenyl)cyanamide |
InChI |
InChI=1S/C10H9N3/c11-7-4-8-13(9-12)10-5-2-1-3-6-10/h1-3,5-6H,4,8H2 |
InChI Key |
HXBIFQHBAHWVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)

![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)




![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
